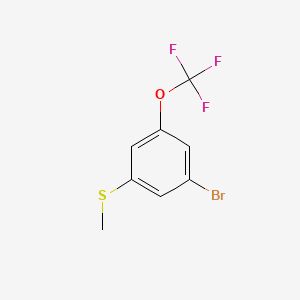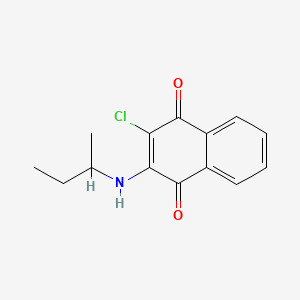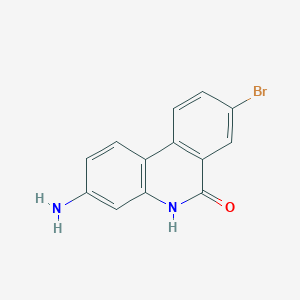![molecular formula C11H12N2O B14017144 (1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a cyclopropyl group attached to the benzimidazole ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-1H-1,3-benzodiazole with formaldehyde in the presence of a catalyst to yield the desired methanol derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanol group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1-Propyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure but with a propyl group instead of a cyclopropyl group.
(1-Cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The presence of the cyclopropyl group in (1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL imparts unique chemical properties, such as increased stability and specific reactivity patterns, which can be advantageous in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(1-cyclopropylbenzimidazol-5-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c14-6-8-1-4-11-10(5-8)12-7-13(11)9-2-3-9/h1,4-5,7,9,14H,2-3,6H2 |
Clave InChI |
BKLLLEVOHBIFHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=NC3=C2C=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

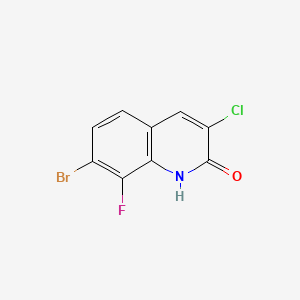
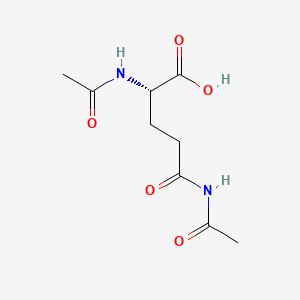
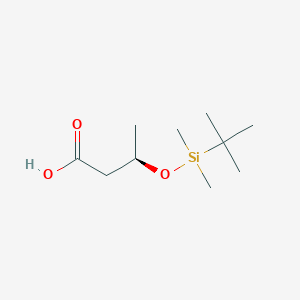

![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
